5,6-Dimethoxyisoindolin-1-one

Description

Properties

IUPAC Name |

5,6-dimethoxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-8-3-6-5-11-10(12)7(6)4-9(8)14-2/h3-4H,5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPUCMWDFXRDHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CNC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509839 |

Source

|

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-72-9 |

Source

|

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 5,6-Dimethoxyisoindolin-1-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 5,6-Dimethoxyisoindolin-1-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The isoindolinone core is a privileged structure found in numerous biologically active compounds. This document details a scientifically sound, multi-step synthesis commencing from the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). The narrative emphasizes the chemical rationale behind the chosen synthetic strategy, provides detailed, step-by-step experimental protocols, and discusses potential alternative routes. The primary methodology hinges on a directed ortho-metalation to construct a key intermediate, 2-formyl-4,5-dimethoxybenzoic acid, followed by a one-pot reductive amination and subsequent lactamization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize this and related isoindolinone derivatives.

Introduction and Strategic Overview

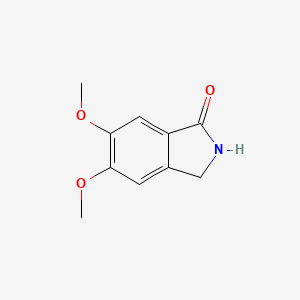

5,6-Dimethoxyisoindolin-1-one is a substituted lactam built upon the isoindolinone framework. Its chemical structure (Figure 1) features a bicyclic system comprising a benzene ring fused to a five-membered γ-lactam ring, decorated with two methoxy groups at the 5- and 6-positions. This particular substitution pattern has been explored in the development of pharmacologically active agents, including potential beta-adrenergic receptor ligands. The broader class of isoindolinones exhibits a wide range of biological activities, making them attractive targets for synthetic chemists.[1][2]

Figure 1: Chemical Structure of 5,6-Dimethoxyisoindolin-1-one

- IUPAC Name: 5,6-dimethoxy-2,3-dihydroisoindol-1-one

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight: 193.20 g/mol

The synthetic strategy detailed herein was designed for efficiency, high yield, and regiochemical control. It avoids the use of harsh or difficult-to-handle reagents where possible and relies on well-established, high-yielding transformations. The overall approach can be dissected into two primary phases:

-

Synthesis of the Key Intermediate: Construction of 2-formyl-4,5-dimethoxybenzoic acid.

-

Formation of the Isoindolinone Core: A one-pot reductive amination of the key intermediate followed by spontaneous intramolecular cyclization.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path from the target molecule to simple, commercially available precursors. The core lactam ring of 5,6-Dimethoxyisoindolin-1-one can be disconnected via a C-N bond, suggesting an intramolecular cyclization of an aminomethyl benzoic acid derivative. This intermediate, in turn, can be derived from a reductive amination of an ortho-formyl benzoic acid. The ortho-formyl and carboxyl groups can be retrosynthetically traced back to the ortho-carboxylation of 3,4-dimethoxybenzaldehyde, a common and inexpensive starting material.

Caption: Workflow for the synthesis of the key intermediate.

3.2. Experimental Protocol: Synthesis of 2-Formyl-4,5-dimethoxybenzoic acid

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon Dioxide (gas or dry ice)

-

Hydrochloric Acid (HCl), 2M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Ligand Addition: Freshly distilled TMEDA (1.2 eq) is added dropwise via syringe.

-

Metalation: s-BuLi (1.2 eq) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically develops a deep color. The reaction is stirred at -78 °C for 2 hours.

-

Carboxylation: A stream of dry CO₂ gas is bubbled through the solution for 1 hour, or the reaction mixture is poured carefully over an excess of crushed dry ice. The mixture is allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched with 2M HCl until the pH is ~2. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2-formyl-4,5-dimethoxybenzoic acid as a solid. [3]

Core Synthesis: One-Pot Reductive Amination and Cyclization

With the key intermediate in hand, the final step involves forming the isoindolinone ring. This is elegantly achieved through a one-pot reductive amination. [4]In this process, the aldehyde functionality reacts with an ammonia source to form an intermediate imine in situ. This imine is then immediately reduced to a primary amine. The resulting 2-(aminomethyl)-4,5-dimethoxybenzoic acid is perfectly poised for a rapid, intramolecular nucleophilic attack of the amine onto the carboxylic acid, leading to cyclization and dehydration to form the stable lactam ring. [5] Catalytic hydrogenation is an excellent choice for the reduction step as it is clean, efficient, and avoids the use of metal hydride reagents which can complicate workup. [6][7][8]

4.1. Experimental Protocol: Synthesis of 5,6-Dimethoxyisoindolin-1-one

Materials:

-

2-Formyl-4,5-dimethoxybenzoic acid

-

Ammonium acetate or aqueous ammonia

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Setup: A Parr hydrogenation vessel or a similar high-pressure reactor is charged with 2-formyl-4,5-dimethoxybenzoic acid (1.0 eq), ammonium acetate (3-5 eq), and a suitable solvent such as methanol.

-

Catalyst Addition: 10% Pd/C (5-10 mol%) is carefully added to the mixture.

-

Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas (typically 3-5 bar).

-

Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 50-80 °C) for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS by analyzing aliquots for the disappearance of the starting material.

-

Workup: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional methanol.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to afford pure 5,6-Dimethoxyisoindolin-1-one.

| Parameter | Value/Reagent | Rationale |

| Nitrogen Source | Ammonium Acetate | Provides ammonia in situ and acts as a buffer. [9] |

| Reducing Agent | H₂ gas | Clean reduction; byproduct is water. High atom economy. [4] |

| Catalyst | 10% Pd/C | Highly efficient for hydrogenation of imines and C=O bonds. [7] |

| Solvent | Methanol | Good solubility for reactants and intermediates. |

| Temperature | 50-80 °C | Provides sufficient energy for imine formation and cyclization. |

| Pressure | 3-5 bar H₂ | Ensures sufficient hydrogen concentration for the reduction. |

Alternative Synthetic Strategies

While the presented route is robust, it is valuable for the research scientist to be aware of alternative methodologies for constructing the isoindolinone core.

-

From Phthalic Anhydrides: Synthesis could begin with a 4,5-disubstituted phthalic anhydride. Reaction with ammonia would form a phthalamic acid, which could then be selectively reduced (e.g., one carbonyl group to a methylene) to yield the isoindolinone. This route's viability depends on the availability of the corresponding anhydride. [10]* From Phthalides: A corresponding 5,6-dimethoxyphthalide could be synthesized and subsequently converted to the isoindolinone. This often involves reaction with an amine under conditions that promote ring-opening and subsequent re-cyclization to the lactam. [11]* Transition-Metal Catalyzed C-H Activation: Modern methods involving palladium or rhodium catalysis can construct the isoindolinone ring from simpler benzamide precursors through C-H activation and annulation with various coupling partners. These methods offer novel bond disconnections but may require more specialized catalysts and optimization. [1][2]

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of 5,6-Dimethoxyisoindolin-1-one. The strategy leverages a powerful directed ortho-metalation reaction to construct a key ortho-formyl benzoic acid intermediate, followed by an efficient one-pot reductive amination and lactamization. The provided protocols are detailed to ensure reproducibility and are grounded in established chemical principles. By understanding the core transformations and the rationale behind the chosen reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide array of valuable isoindolinone derivatives.

References

-

Wikipedia. Reductive amination. [Link]

-

Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]

-

Habibi, D., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. [Link]

-

University of Rochester. Directed (ortho) Metallation. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

MySkinRecipes. (2-Formyl-4,5-dimethoxyphenyl)boronic acid. [Link]

-

Myers, A. G. Research Group, Harvard University. Directed Ortho Metalation. [Link]

-

LookChem. 2-FORMYL-4,5-METHYLENEDIOXYPHENYLBORONIC ACID. [Link]

-

Mortier, J. Directed ortho-metalation. [Link]

-

Narasimhan, N. S., & Gokhale, S. M. (1984). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625–634. [Link]

- Google Patents.

-

Alichem. 2-formyl-4,5-dimethoxy-benzoic acid. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

- Google Patents. Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. [Link]

-

Lešnik, S., & Dolenc, M. S. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. ChemistryOpen, 9(10), 986–1015. [Link]

-

Yilmaz, F., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

-

Bradstreet, D., et al. (1991). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. The Journal of Organic Chemistry, 56(16), 4893–4901. [Link]

-

Wang, Y., et al. (2021). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. RSC Chemical Biology, 2(6), 1632–1640. [Link]

-

Lešnik, S., & Dolenc, M. S. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. ResearchGate. [Link]

-

MDPI. Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. [Link]

-

MDPI. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. [Link]

-

Amanote Research. Two-Step Cyclization Reactions of 1, 6-Bis (O-Methoxyphenyl)-2, 4-Hexadiyne-1, 6-Diols. [Link]

-

ResearchGate. Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. [Link]

- Google Patents. Method for making oxydiphthalic anhydride.

-

ResearchGate. Synthesis of 4,5-dihydroxyphthalonitrile. [Link]

-

ResearchGate. ChemInform Abstract: Participation of Molecular Oxygen in Cyclization of 5-Arylmethyleneamino-4-(3,4-dimethoxyphenyl)pyrazoles. [Link]

-

OSTI.GOV. Controlled cyclization of peptoids to form chiral diketopiperazines (Patent). [Link]

Sources

- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-FORMYL-4,5-DIMETHOXY-BENZOIC ACID [sobekbio.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Controlled cyclization of peptoids to form chiral diketopiperazines (Patent) | OSTI.GOV [osti.gov]

- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process - Google Patents [patents.google.com]

- 8. 文库创作 [doc360.baidu.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,6-Dimethoxyisoindolin-1-one (CAS: 59084-72-9): A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 5,6-Dimethoxyisoindolin-1-one, a heterocyclic compound built upon the privileged isoindolin-1-one scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological applications of this molecule and its derivatives. We will delve into the foundational chemistry, plausible biological roles based on the broader isoindolinone class, and provide technical insights into relevant experimental methodologies.

Core Molecular Attributes of 5,6-Dimethoxyisoindolin-1-one

5,6-Dimethoxyisoindolin-1-one is a substituted aromatic lactam with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[1][2] The core structure consists of a fused bicyclic system where a γ-lactam ring is fused to a benzene ring. The key features of this molecule are the two methoxy groups at the 5 and 6 positions of the isoindolinone core, which significantly influence its electronic properties and potential biological interactions.

| Property | Value | Source |

| CAS Number | 59084-72-9 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |

| Molecular Weight | 193.20 g/mol | [1] |

| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | [1] |

| SMILES | COC1=C(C=C2C(=C1)CNC2=O)OC | [1][2] |

| InChIKey | XEPUCMWDFXRDHK-UHFFFAOYSA-N | [1][2] |

Synthesis Strategies for the Isoindolin-1-one Scaffold

Conceptual Synthetic Workflow:

A common and effective strategy involves the cyclization of a suitably substituted benzoic acid derivative. For 5,6-Dimethoxyisoindolin-1-one, a logical starting material would be a derivative of 3,4-dimethoxytoluene or veratrole.[3]

Caption: Retrosynthetic approach for 5,6-Dimethoxyisoindolin-1-one.

Illustrative Synthetic Protocol (General Approach):

The following protocol is a generalized procedure for the synthesis of isoindolin-1-ones, which would require optimization for the specific synthesis of 5,6-Dimethoxyisoindolin-1-one. This approach is based on the intramolecular cyclization of an N-substituted phthalimide derivative.

-

Step 1: Synthesis of the Phthalimide Precursor.

-

React 4,5-dimethoxyphthalic acid or its anhydride with a suitable amine (e.g., benzylamine) in a high-boiling solvent such as glacial acetic acid.

-

Heat the reaction mixture to reflux for several hours to facilitate the formation of the phthalimide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the phthalimide product by filtration. Wash with a suitable solvent (e.g., cold ethanol) and dry.

-

-

Step 2: Reductive Cyclization to the Isoindolinone.

-

The phthalimide precursor is then subjected to a selective reduction of one of the carbonyl groups.

-

A common method involves the use of a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation.

-

For example, suspend the phthalimide in glacial acetic acid and add zinc dust portion-wise while heating the mixture.

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

The crude product is isolated by filtration to remove excess zinc, followed by neutralization and extraction with an organic solvent.

-

Purification is typically achieved by column chromatography on silica gel.

-

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 5,6-Dimethoxyisoindolin-1-one. The following techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the lactam ring, and the methoxy groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic or phosphoric acid is a common starting point.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O of the lactam and the C-O stretches of the methoxy groups.

The Isoindolin-1-one Scaffold: A Hub of Biological Activity

The isoindolin-1-one core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds.[5] This suggests that 5,6-Dimethoxyisoindolin-1-one itself, or its derivatives, could exhibit a range of pharmacological activities.

Potential Biological Targets and Activities of the Isoindolinone Class:

Caption: Diverse biological activities associated with the isoindolinone scaffold.

Potential as Cytotoxic and Anticancer Agents

Numerous studies have demonstrated the cytotoxic potential of substituted isoindolin-1,3-diones against various cancer cell lines.[6] The proposed mechanism of action often involves the inhibition of de novo purine synthesis, leading to a reduction in DNA and RNA synthesis and ultimately cell death.[6] While direct data for 5,6-Dimethoxyisoindolin-1-one is not available, its structural similarity to other cytotoxic isoindolinones makes it a candidate for evaluation in anticancer research.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxicity of a compound like 5,6-Dimethoxyisoindolin-1-one against a cancer cell line.

-

Cell Culture:

-

Maintain the chosen cancer cell line (e.g., HeLa, MCF-7, or A549) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Grow cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 5,6-Dimethoxyisoindolin-1-one in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the culture medium to obtain a range of final concentrations for testing.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Potential as Enzyme Inhibitors

The isoindolinone scaffold is present in molecules that inhibit a variety of enzymes. For instance, certain derivatives have been investigated as inhibitors of casein kinase II, an enzyme implicated in the regulation of transcription.[8][9][10] The general principle of enzyme inhibition assays involves measuring the activity of the enzyme in the presence and absence of the inhibitor.

Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted to assess the inhibitory activity of 5,6-Dimethoxyisoindolin-1-one against a specific enzyme.

-

Reagents and Buffers:

-

Prepare the appropriate reaction buffer for the target enzyme, ensuring optimal pH and ionic strength.

-

Prepare solutions of the enzyme, substrate, and any necessary cofactors.

-

Prepare a stock solution of 5,6-Dimethoxyisoindolin-1-one in a suitable solvent and perform serial dilutions.

-

-

Assay Procedure:

-

In a microplate or cuvette, combine the reaction buffer, the enzyme, and the test compound at various concentrations.

-

Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only).

-

Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Detection:

-

Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminometry).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[11]

-

Future Directions and Applications

5,6-Dimethoxyisoindolin-1-one represents a valuable starting point for the development of novel therapeutic agents. Its synthesis provides access to a core structure that has been shown to interact with various biological targets. Future research efforts could focus on:

-

Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the functional groups on the isoindolinone core to optimize biological activity and selectivity.

-

Target Identification and Mechanism of Action Studies: If biological activity is observed, further studies will be necessary to identify the specific molecular target(s) and elucidate the underlying mechanism of action.

-

Pharmacokinetic Profiling: For promising lead compounds, evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in the drug development process.

Conclusion

5,6-Dimethoxyisoindolin-1-one is a chemically tractable molecule built upon the versatile and biologically relevant isoindolin-1-one scaffold. While specific biological data for this particular compound is limited in the public domain, the extensive research on related isoindolinone derivatives strongly suggests its potential as a valuable building block in medicinal chemistry. The synthesis and evaluation of this and related compounds could lead to the discovery of novel therapeutic agents for a range of diseases. This guide provides a foundational understanding and practical methodologies for researchers embarking on the exploration of this promising chemical entity.

References

-

PubChem. 5,6-Dimethoxyisoindolin-1-one. National Center for Biotechnology Information. [Link]

-

AbacipharmTech. 5,6-Dimethoxyisoindolin-1-one. [Link]

-

The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines. PubMed. [Link]

-

In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PubMed Central. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

Viability/Cytotoxicity Multiplex Assay Kit. Dojindo Molecular Technologies. [Link]

-

2,3-Dihydro-5,6-Dimethoxy-2-(4-Piperidinylmethyl)-1h-inden-1-one Hydrochloride. SGT Life Sciences. [Link]

- A process for preparation of intermediates of donepezil hydrochloride.

-

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

-

Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

-

Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase. PubMed. [Link]

- Method for producing high-purity polymorphic form (I) donepezil hydrochloride.

-

Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. MDPI. [Link]

-

Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. PubMed Central. [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

-

Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II. PMC. [Link]

-

[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. [Link]

-

First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. PubMed Central. [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

-

Synthesis and theoretical study on 5,6-Dimethoxy-2,3-dihydro- 7H-dibenzo[de,h]quinolin-7-one: Possible precursor on the aromatic demethoxylation in oxoisoaporphines. ResearchGate. [Link]

-

Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription. PubMed. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

-

Transcription inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes DNA damage and triggers homologous recombination repair in mammalian cells. PubMed. [Link]

-

Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one Derivatives as Potential Hsp90 Inhibitors. PubMed. [Link]

-

Phytochemical Profiling, Biological Activities, and In Silico Molecular Docking Studies of Causonis trifolia (L.) Mabb. & J.Wen Shoot. PubMed Central. [Link]

Sources

- 1. 5,6-Dimethoxyisoindolin-1-one | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6-Dimethoxyisoindolin-1-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. benchchem.com [benchchem.com]

- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dojindo.com [dojindo.com]

- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Casein kinase type II is involved in the inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole of specific RNA polymerase II transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,6-Dimethoxy-2,3-dihydroisoindol-1-one: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5,6-dimethoxy-2,3-dihydroisoindol-1-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its emerging role as a valuable building block in the design and discovery of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

5,6-Dimethoxy-2,3-dihydroisoindol-1-one is a substituted aromatic lactam belonging to the isoindolinone class of heterocyclic compounds. The isoindolinone core is recognized as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active molecules.[1][2]

IUPAC Name: 5,6-dimethoxy-2,3-dihydroisoindol-1-one

Synonyms: 5,6-dimethoxyisoindolin-1-one

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 59084-72-9 | [PubChem CID: 12787225] |

| Molecular Formula | C₁₀H₁₁NO₃ | [PubChem CID: 12787225] |

| Molecular Weight | 193.20 g/mol | [PubChem CID: 12787225] |

| Canonical SMILES | COC1=C(C=C2C(=C1)CNC2=O)OC | [PubChem CID: 12787225] |

| InChI Key | XEPUCMWDFXRDHK-UHFFFAOYSA-N | [PubChem CID: 12787225] |

Synthesis of 5,6-Dimethoxy-2,3-dihydroisoindol-1-one: A Representative Protocol

While numerous methods exist for the synthesis of the isoindolinone core, a common and adaptable approach involves the reductive amidation of a suitably substituted phthalic anhydride or a related dicarbonyl precursor.[3][4][5] Below is a detailed, representative protocol for the synthesis of 5,6-dimethoxy-2,3-dihydroisoindol-1-one, designed to be a self-validating system through in-process controls and characterization.

Synthetic Scheme

Caption: Synthetic pathway for 5,6-dimethoxy-2,3-dihydroisoindol-1-one.

Experimental Protocol

Materials:

-

4,5-Dimethoxyphthalide

-

Aqueous Ammonia (28-30%)

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Ethanol

-

Ethyl Acetate

-

Hexane

-

Deionized Water

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer

-

FTIR Spectrometer

-

Mass Spectrometer

Step-by-Step Methodology:

-

Ring Opening of Phthalide:

-

To a 250 mL round-bottom flask, add 4,5-dimethoxyphthalide (10.0 g, 51.5 mmol).

-

Add 100 mL of concentrated aqueous ammonia.

-

Stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours. The solid should dissolve to form a clear solution.

-

Causality: The ammonia acts as a nucleophile, attacking the carbonyl group of the lactone to open the ring and form the corresponding amide.

-

-

Work-up and Isolation of Intermediate:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly acidify the solution with concentrated hydrochloric acid to pH 2-3. A white precipitate of 2-(aminomethyl)-4,5-dimethoxybenzoic acid will form.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the solid under vacuum.

-

-

Intramolecular Cyclization:

-

Place the dried intermediate into a 250 mL round-bottom flask.

-

Heat the solid gently above its melting point (approximately 180-200 °C) under a nitrogen atmosphere. Water will be evolved.

-

Continue heating for 1-2 hours until the evolution of water ceases.

-

Causality: Thermal dehydration promotes an intramolecular nucleophilic attack of the amine onto the carboxylic acid, leading to the formation of the lactam ring.

-

-

Purification:

-

Cool the reaction mixture to room temperature. The crude product will solidify.

-

Recrystallize the crude solid from ethanol to yield pure 5,6-dimethoxy-2,3-dihydroisoindol-1-one as a crystalline solid.

-

Validation: Purity should be assessed by TLC (e.g., in a 1:1 ethyl acetate/hexane solvent system) and melting point determination.

-

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this specific compound, the following data is predicted based on established principles of NMR, IR, and MS for analogous structures.[6][7][8][9][10][11][12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.15 (s, 1H, Ar-H)

-

δ 6.90 (s, 1H, Ar-H)

-

δ 6.50 (br s, 1H, NH)

-

δ 4.45 (s, 2H, -CH₂-N)

-

δ 3.90 (s, 3H, -OCH₃)

-

δ 3.85 (s, 3H, -OCH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 170.0 (C=O)

-

δ 150.0 (Ar-C-O)

-

δ 148.0 (Ar-C-O)

-

δ 130.0 (Ar-C)

-

δ 125.0 (Ar-C)

-

δ 108.0 (Ar-C-H)

-

δ 105.0 (Ar-C-H)

-

δ 56.0 (-OCH₃)

-

δ 55.8 (-OCH₃)

-

δ 45.0 (-CH₂-N)

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3300 | Medium, Broad | N-H stretch (lactam) |

| 2850-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1680-1700 | Strong | C=O stretch (γ-lactam) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250, 1050 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization):

The molecular ion peak [M]⁺ should be observed at m/z = 193. Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 162, and the loss of a methyl group (-CH₃) from a methoxy substituent to yield a fragment at m/z = 178. Further fragmentation of the isoindolinone ring system is also expected.

Role in Drug Discovery and Development

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][16][17] These include anticancer, anti-inflammatory, antiviral, and neuroprotective properties. 5,6-Dimethoxy-2,3-dihydroisoindol-1-one serves as a key building block for accessing more complex molecules with potential therapeutic applications.

Caption: Role of the isoindolinone scaffold in a typical drug discovery workflow.

Potential Therapeutic Applications

-

Anticancer Agents: The isoindolinone core is present in several approved anticancer drugs, such as lenalidomide and pomalidomide.[1] The methoxy groups on the aromatic ring of 5,6-dimethoxy-2,3-dihydroisoindol-1-one can be further functionalized to modulate activity and selectivity against various cancer cell lines.

-

Neuroprotective Agents: The structural features of this compound make it a promising starting point for the development of agents targeting neurodegenerative diseases.[18] The methoxy groups can influence the molecule's ability to cross the blood-brain barrier and interact with central nervous system targets.

-

Anti-inflammatory and Antimicrobial Agents: Derivatives of isoindolinones have shown potential as anti-inflammatory and antimicrobial agents.[13][19] The core structure can be elaborated to interact with key enzymes and receptors involved in inflammatory and infectious processes.

Conclusion

5,6-Dimethoxy-2,3-dihydroisoindol-1-one is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis and the "privileged" nature of the isoindolinone scaffold make it an attractive starting point for the generation of diverse compound libraries. The continued exploration of this and related structures is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Chem-Impex. 5-Methoxy-2,3-dihydro-isoindol-1-one. ([Link])

-

Åbo Akademi University. Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ([Link])

-

Bajda, M., et al. (2021). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. ResearchGate. ([Link])

-

Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ([Link])

-

ResearchGate. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ([Link])

-

Kim, H., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. ([Link])

-

Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. ([Link])

-

Organic Chemistry Portal. Synthesis of isoindolinones. ([Link])

-

Li, J., et al. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. MDPI. ([Link])

-

Morcillo, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed. ([Link])

-

Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. ([Link])

-

ResearchGate. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy | Request PDF. ([Link])

-

ResearchGate. FTIR study of five complex ?-lactam molecules | Request PDF. ([Link])

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ([Link])

-

Beilstein Journals. The chemistry of isoindole natural products. ([Link])

-

ResearchGate. Acid‐mediated synthesis of N‐substituted isoindolinones 7.71. ([Link])

-

ResearchGate. Representative FTIR spectrum of Γ-lactam-d6 in CCl4. ([Link])

-

Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. ([Link])

-

Wikipedia. Fragmentation (mass spectrometry). ([Link])

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. ([Link])

-

YouTube. common fragmentation mechanisms in mass spectrometry. ([Link])

-

Beilstein Journals. Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. ([Link])

-

University of Oslo. Ion fragmentation of small molecules in mass spectrometry. ([Link])

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. ([Link])

-

PubChem. 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. ([Link])

-

PubMed. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ([Link])

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. ([Link])

-

ScienceDaily. Chemists synthesize an improved building block for medicines. ([Link])

-

PubMed. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.abo.fi [research.abo.fi]

- 4. researchgate.net [researchgate.net]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to 5,6-Dimethoxyisoindolin-1-one: Synthesis, Characterization, and Potential Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethoxyisoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class. Isoindolinone scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates. This document details the fundamental physicochemical properties of 5,6-Dimethoxyisoindolin-1-one, outlines established methodologies for its synthesis and characterization, and explores its potential applications in drug discovery and materials science. The protocols described herein are grounded in established chemical principles for this compound class, providing a framework for its practical use in a research setting.

Core Physicochemical Properties

5,6-Dimethoxyisoindolin-1-one is a substituted derivative of isoindolin-1-one, featuring two methoxy groups on the benzene ring. These substitutions significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions. Its core properties, sourced from the PubChem database, are summarized below[1].

| Property | Value | Reference |

| IUPAC Name | 5,6-dimethoxy-2,3-dihydroisoindol-1-one | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Exact Mass | 193.07389321 Da | [1] |

| CAS Number | 59084-72-9 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| LogP (XLogP3-AA) | 0.7 | [1] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)NC2)OC | [1] |

Synthesis and Structural Elucidation Workflow

The synthesis and validation of a target compound like 5,6-Dimethoxyisoindolin-1-one follows a logical and self-validating workflow. The process begins with a chemical synthesis based on established reactions for the isoindolinone scaffold, followed by purification to isolate the target molecule. The structure and purity of the isolated compound are then rigorously confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General workflow for the synthesis and characterization of 5,6-Dimethoxyisoindolin-1-one.

Representative Synthesis of the Isoindolinone Core

While specific documented syntheses for 5,6-Dimethoxyisoindolin-1-one are not abundant in readily available literature, its structure can be assembled using well-established methods for the isoindolinone scaffold. A common and effective strategy involves the reductive amination and subsequent cyclization of a suitably substituted 2-formylbenzoic acid derivative.

A plausible synthetic pathway would start from 4,5-dimethoxy-2-formylbenzoic acid. This precursor can be reacted with a source of ammonia, such as ammonium acetate or aqueous ammonia, followed by reduction of the intermediate imine and in-situ cyclization to form the lactam ring of the isoindolinone.

Caption: Plausible synthetic pathway for 5,6-Dimethoxyisoindolin-1-one.

Spectroscopic Characterization Protocols

The unambiguous identification of 5,6-Dimethoxyisoindolin-1-one relies on modern spectroscopic methods. The following sections detail the principles and expected outcomes for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 5,6-Dimethoxyisoindolin-1-one, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. Key expected resonances include:

-

Two singlets in the aromatic region (typically ~6.8-7.8 ppm) for the two protons on the benzene ring.

-

A singlet for the methylene (-CH₂-) protons adjacent to the nitrogen atom (typically ~4.0-5.0 ppm).

-

Two distinct singlets for the two methoxy (-OCH₃) groups (typically ~3.8-4.0 ppm).

-

A broad singlet for the amide (-NH-) proton, the chemical shift of which can be highly variable depending on solvent and concentration (typically ~7.0-9.0 ppm).

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Expected signals include:

-

A signal for the carbonyl carbon (C=O) in the lactam ring (typically ~165-175 ppm).

-

Signals for the six carbons of the benzene ring, with four quaternary carbons (two attached to methoxy groups and two at the ring fusion) and two carbons bearing protons.

-

A signal for the methylene carbon (-CH₂-).

-

Two distinct signals for the two methoxy group carbons.

-

Complexities such as restricted rotation or the presence of different conformers can sometimes lead to the appearance of multiple sets of NMR signals for a single compound.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Expected Result: In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺. For a molecular formula of C₁₀H₁₁NO₃, the expected mass-to-charge ratio (m/z) would be approximately 194.20, corresponding to the molecular weight of 193.20 plus the mass of a proton. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement (e.g., calculated for [C₁₀H₁₂NO₃]⁺: 194.07_xx_).[5]

Detailed Experimental Methodologies

This section provides representative, step-by-step protocols for the synthesis and characterization of 5,6-Dimethoxyisoindolin-1-one.

Protocol 5.1: Representative Synthesis

This protocol is a generalized procedure based on established methods for isoindolinone synthesis.[6][7]

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4,5-dimethoxy-2-formylbenzoic acid in a suitable solvent (e.g., methanol or ethanol).

-

Amine Addition: Add an excess (3-5 equivalents) of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (1.5-2.0 equivalents), portion-wise while monitoring the temperature.

-

Reaction and Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reduction of the imine followed by spontaneous intramolecular cyclization forms the lactam.

-

Workup: Quench the reaction by carefully adding dilute hydrochloric acid until the pH is neutral or slightly acidic. Remove the organic solvent under reduced pressure.

-

Extraction: Partition the remaining aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5,6-Dimethoxyisoindolin-1-one.

Protocol 5.2: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[8]

-

Analysis: Process the spectra to reference the solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.00 ppm for ¹³C). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration values.

Protocol 5.3: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer (ESI-MS).[9] Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and confirm that its m/z value matches the expected molecular weight.

Potential Applications in Research and Development

The isoindolinone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While specific bioactivity data for 5,6-Dimethoxyisoindolin-1-one is limited, its structure serves as a valuable starting point for developing novel therapeutic agents and functional materials.

-

Oncology: Substituted isoindolinones have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer progression.[10] By disrupting this interaction, such compounds can reactivate the p53 tumor suppressor, leading to apoptosis in cancer cells. The dimethoxy substitution pattern on this molecule could be explored to optimize binding affinity and pharmacokinetic properties.

-

Enzyme Inhibition: Novel isoindolinone derivatives have demonstrated inhibitory activity against enzymes like carbonic anhydrases, which are implicated in various physiological processes and diseases.[5]

-

Antimicrobial and Antioxidant Agents: The scaffold has also been investigated for its potential antimicrobial and antioxidant properties, suggesting a broad range of possible therapeutic applications.[5]

-

Materials Science: Recently, the electrochemical properties of functionalized isoindolinones have been studied for their potential use as redox-active molecules in high-voltage, nonaqueous energy storage systems, such as all-organic batteries.[11]

Conclusion

5,6-Dimethoxyisoindolin-1-one is a well-defined chemical entity with a molecular weight of 193.20 g/mol . Its synthesis can be achieved through established chemical transformations common to the isoindolinone class, and its structure is readily confirmed by standard spectroscopic techniques like NMR and mass spectrometry. The inherent biological and electrochemical potential of the isoindolinone scaffold makes this compound and its derivatives attractive targets for further investigation in drug discovery, particularly in oncology, and in the development of novel organic materials.

References

-

PubChem. 5,6-Dimethoxyisoindolin-1-one. National Center for Biotechnology Information. [Link]

-

Lin, C. et al. (2018). Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. ResearchGate. [Link]

-

Palombi, L. et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives. Royal Society of Chemistry. [Link]

-

PubChem. 5,6-Dimethylisoindolin-1-one. National Center for Biotechnology Information. [Link]

-

Kantor, I. et al. (2020). 1H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. ResearchGate. [Link]

-

Chen, C. et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. National Institutes of Health. [Link]

-

Steinert, M. et al. (2023). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. National Institutes of Health. [Link]

-

Guler, E. et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

ResearchGate. Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis. [Link]

-

SpectraBase. 1-Isoindolinone - Optional[13C NMR] - Chemical Shifts. [Link]

-

Cheméo. Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9). [Link]

-

PubChem. 5,6-Dimethoxy-1-indanone. National Center for Biotechnology Information. [Link]

-

Chang, Y. et al. (2020). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. National Institutes of Health. [Link]

-

PubChem. 5,6-Dimethoxyindole. National Center for Biotechnology Information. [Link]

-

PubChem. 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]

-

Xu, Y. et al. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. [Link]

-

Ekins, S. et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. National Institutes of Health. [Link]

-

Basson, A. et al. (2023). The electrochemical characterization of functionalized isoindolinones. Queen's University Belfast. [Link]

-

Abdeltaif, S. et al. (2024). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

-

Weiss, T. et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. PubMed. [Link]

-

ResearchGate. Synthesis and theoretical study on 5,6-Dimethoxy-2,3-dihydro- 7H-dibenzo[de,h]quinolin-7-one: Possible precursor on the aromatic demethoxylation in oxoisoaporphines. [Link]

-

ResearchGate. Synthesis of 5,6-dihydroxyindole. [Link]

Sources

- 1. 5,6-Dimethoxyisoindolin-1-one | C10H11NO3 | CID 12787225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6-DIMETHOXY-2,3-DIHYDRO-ISOINDOL-1-ONE | 59084-72-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

A Comprehensive Technical Guide to the Structure Elucidation of 5,6-Dimethoxyisoindolin-1-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, experience-driven approach to the complete structure elucidation of the novel heterocyclic compound, 5,6-Dimethoxyisoindolin-1-one. Moving beyond a mere recitation of analytical techniques, this document elucidates the causal reasoning behind the strategic application of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. We present a plausible synthetic route to obtain the target compound, followed by a detailed walkthrough of data acquisition and interpretation, culminating in the unambiguous confirmation of its molecular structure. This guide is designed to serve as a practical and authoritative resource for researchers engaged in the discovery and characterization of novel small molecules.

Introduction and Strategic Overview

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] The specific substitution pattern of 5,6-Dimethoxyisoindolin-1-one suggests potential interactions with various biological targets, making its unambiguous structural confirmation a critical first step in any drug discovery or development pipeline.

The structure elucidation of a novel compound is a deductive process. Each analytical technique provides a piece of the puzzle, and the true power lies in the synergistic interpretation of all data. Our strategy is built on a foundation of generating a hypothesis from initial, broad-stroke data (like HRMS) and then systematically testing and refining that hypothesis with increasingly detailed information (from 1D and 2D NMR), with the final, unequivocal proof provided by X-ray crystallography.

Proposed Synthesis of 5,6-Dimethoxyisoindolin-1-one

A plausible and efficient synthetic route is paramount for obtaining sufficient quantities of the target compound for thorough characterization. We propose a two-step synthesis starting from commercially available 2-formyl-4,5-dimethoxybenzoic acid.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5,6-Dimethoxyisoindolin-1-one.

Step 1: Esterification of 2-formyl-4,5-dimethoxybenzoic acid

The initial step involves the conversion of the carboxylic acid to a methyl ester. This is a strategic choice to facilitate the subsequent amidation.

-

Protocol:

-

To a solution of 2-formyl-4,5-dimethoxybenzoic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-formyl-4,5-dimethoxybenzoate.

-

Step 2: Reductive Amination and Cyclization

The key final step involves a reductive amination followed by spontaneous cyclization to form the lactam ring of the isoindolinone.

-

Protocol:

-

Dissolve methyl 2-formyl-4,5-dimethoxybenzoate (1.0 eq) in methanol saturated with ammonia (NH₃).

-

Transfer the solution to a sealed pressure vessel.

-

Heat the reaction to 80 °C for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The resulting crude product, 5,6-Dimethoxyisoindolin-1-one, is then purified by recrystallization.

-

Spectroscopic and Spectrometric Analysis

With a purified sample of the target compound, we proceed to the core of the structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the elemental composition of the molecule, which is the first crucial piece of the structural puzzle.

-

Experimental Protocol:

-

Instrument: Q-TOF Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Analysis: A dilute solution of the compound in methanol is infused into the mass spectrometer.

-

-

Expected Data and Interpretation: The expected molecular formula for 5,6-Dimethoxyisoindolin-1-one is C₁₀H₁₁NO₃. The HRMS data should confirm this.

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Calculated Exact Mass | 193.0739 |

| Observed m/z [M+H]⁺ | 194.0812 |

The observation of the [M+H]⁺ ion at m/z 194.0812, corresponding to the calculated exact mass for C₁₀H₁₂NO₃⁺, provides strong evidence for the proposed elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[3][4]

-

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Instrument: 500 MHz NMR Spectrometer

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

-

The 1D NMR spectra provide information about the chemical environment and connectivity of the hydrogen and carbon atoms.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | - | 168.5 (C=O) |

| 3 | 4.52 | s | 2H | 45.8 |

| 3a | - | - | - | 125.0 |

| 4 | 7.21 | s | 1H | 108.2 |

| 5 | - | - | - | 150.1 |

| 6 | - | - | - | 148.9 |

| 7 | 6.98 | s | 1H | 106.5 |

| 7a | - | - | - | 135.6 |

| 5-OCH₃ | 3.92 | s | 3H | 56.2 |

| 6-OCH₃ | 3.89 | s | 3H | 56.1 |

| NH | 6.85 | br s | 1H | - |

-

Interpretation of 1D NMR:

-

The two singlets in the aromatic region (δ 7.21 and 6.98) each integrating to 1H suggest a disubstituted benzene ring where the two aromatic protons are not coupled to each other.

-

The two singlets around δ 3.9 are characteristic of methoxy groups.

-

The singlet at δ 4.52 integrating to 2H is indicative of a methylene group (CH₂).

-

The broad singlet at δ 6.85 is typical for an amide N-H proton.

-

The ¹³C spectrum shows 10 distinct carbon signals, consistent with the molecular formula. The signal at δ 168.5 is characteristic of a carbonyl carbon in an amide or ester.

-

2D NMR experiments are essential for assembling the molecular fragments identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this case, no correlations are expected in the COSY spectrum as all proton signals are singlets. This further supports the proposed substitution pattern where no protons are on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

-

Expected Correlations:

-

δ 7.21 (H4) with δ 108.2 (C4)

-

δ 6.98 (H7) with δ 106.5 (C7)

-

δ 4.52 (H3) with δ 45.8 (C3)

-

δ 3.92 (5-OCH₃) with δ 56.2 (C5-OCH₃)

-

δ 3.89 (6-OCH₃) with δ 56.1 (C6-OCH₃)

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the molecular fragments, as it shows correlations between protons and carbons that are two or three bonds away.[5][6][7]

-

Diagram of Key HMBC Correlations:

Caption: Key HMBC correlations for 5,6-Dimethoxyisoindolin-1-one.

-

Interpretation of HMBC Data:

-

The correlation from the methylene protons (H3) to the carbonyl carbon (C1) confirms the lactam structure.

-

Correlations from H3 to C3a and C4 place the methylene group adjacent to the aromatic ring.

-

The aromatic proton H4 shows correlations to C5, C6, and C3a, while H7 correlates to C5, C6, and C7a. This confirms their positions on the benzene ring.

-

Crucially, the methoxy protons at δ 3.92 correlate to the carbon at δ 150.1 (C5), and the methoxy protons at δ 3.89 correlate to the carbon at δ 148.9 (C6), unambiguously assigning the positions of the two methoxy groups.

-

-

X-ray Crystallography: The Definitive Proof

While the spectroscopic data provides a highly confident assignment of the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of connectivity and stereochemistry.[8][9]

-

Experimental Protocol: Crystallization

-

Slow evaporation is a common and effective method for obtaining high-quality crystals of small organic molecules.[10][11]

-

Dissolve the purified 5,6-Dimethoxyisoindolin-1-one in a minimal amount of a suitable solvent (e.g., ethyl acetate).

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed for several days to a week.

-

-

Data Acquisition and Structure Solution:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined.

-

-

Expected Outcome: The resulting crystal structure would provide a 3D model of the molecule, confirming the atomic connectivity established by NMR. It would also provide precise bond lengths, bond angles, and information about the crystal packing. This would serve as the final, irrefutable evidence for the structure of 5,6-Dimethoxyisoindolin-1-one.

Conclusion

The structure elucidation of 5,6-Dimethoxyisoindolin-1-one is a systematic process that relies on the logical integration of data from multiple analytical techniques. High-Resolution Mass Spectrometry establishes the elemental formula. 1D and 2D NMR spectroscopy then allow for the piecing together of the molecular framework, with HMBC being particularly crucial for connecting disparate spin systems. Finally, single-crystal X-ray crystallography provides the ultimate confirmation of the proposed structure. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical foundation for any further investigation into the compound's properties and potential applications.

References

-

Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

- IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of Florida. (2006). Crystallisation Techniques. Retrieved from [Link]

- Anyebe, S. D., & Ekpenyong, K. I. (2013). A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Semantic Scholar.

- Azom.com. (2023).

-

ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

- Wlodawer, A., & Dauter, Z. (2017). X-Ray Crystallography of Chemical Compounds. Protein Crystallography, 1-21.

-

ResearchGate. (n.d.). Key 2D NMR correlations for 1–12. Blue lines (HMBC correlations),.... Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]

- Palombi, L., Di Mola, A., & Massa, A. (2014).

-

ResearchGate. (n.d.). Main correlations observed for compound 18, 2D 1 H-13 C HMBC (5a),.... Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.

-

PubMed. (2010). Electronic spectra of jet-cooled isoindoline: spectroscopic determination of energy difference between conformational isomers. Retrieved from [Link]

-

Pearson+. (n.d.). The two most general amine syntheses are the reductive amination. Retrieved from [Link]

-

PubMed. (2010). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Formyl-4,5-dimethoxyphenyl)boronic acid. Retrieved from [Link]

-

JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal Structure, Spectroscopy, SEM Analysis, and Computational Studies of N -(1,3-Dioxoisoindolin-2yl)benzamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid. Retrieved from [Link]

-

Aganoo. (n.d.). 2-formyl-4,5-dimethoxy-benzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

-

SFU Summit. (n.d.). AN INVESTIGATION OF REDOX-ACTIVE ISOINDOLINE-BASED LIGANDS AND THEIR COORDINATION COMPLEXES. Retrieved from [Link]

-

ResearchGate. (n.d.). The HRMS analysis of compound 3d. In (a) the full spectra. Retrieved from [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

-

IMR Press. (2023). Ultra-High-Performance Liquid Chromatography with Photodiode Array and High-Resolution Time-of-Flight Mass Spectrometry Detector. Retrieved from [Link]

Sources

- 1. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amide synthesis by acylation [organic-chemistry.org]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. depts.washington.edu [depts.washington.edu]

A Technical Guide to the Spectroscopic Characterization of 5,6-Dimethoxyisoindolin-1-one